molecular formula C15H10BrN3OS B2442649 2-bromo-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide CAS No. 476631-40-0

2-bromo-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2442649
CAS No.: 476631-40-0
M. Wt: 360.23
InChI Key: CDSCCVWAEMNNDP-UHFFFAOYSA-N
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Description

2-Bromo-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide (CAS 476631-40-0) is a high-purity chemical compound supplied for research applications. With the molecular formula C 15 H 10 BrN 3 OS and a molecular weight of 360.23 g/mol, this benzamide-thiazole hybrid is part of a class of compounds identified as a novel class of selective Zinc-Activated Channel (ZAC) antagonists . ZAC is an atypical member of the Cys-loop receptor (CLR) superfamily, a group of pentameric ligand-gated ion channels that mediate fast synaptic signaling . Functional characterization of N-(thiazol-2-yl)-benzamide analogs has demonstrated that they act as negative allosteric modulators (NAMs) of ZAC, exhibiting a largely noncompetitive antagonism of Zn 2+ -induced ZAC signalling . Research indicates that these analogs target the transmembrane and/or intracellular domains of the receptor, suggesting a state-dependent, allosteric mode of action . This compound and its close analogs have been shown to be selective ZAC antagonists, exhibiting no significant off-target agonist or antagonist activity at other classic Cys-loop receptors like 5-HT 3 , nicotinic acetylcholine, GABA A , or glycine receptors, making them valuable pharmacological tools . The primary research value of this compound lies in its utility for exploring the physiological functions of ZAC, which is currently poorly elucidated due to a lack of selective tool compounds . ZAC is proposed to be a sensor for fluctuations in endogenous zinc, copper, and pH levels, and its mRNA has been detected in the human brain, pancreas, placenta, and other tissues . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-bromo-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3OS/c16-12-4-2-1-3-11(12)14(20)19-15-18-13(9-21-15)10-5-7-17-8-6-10/h1-9H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSCCVWAEMNNDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the bromination of benzamide followed by coupling with a pyridine-thiazole derivative. The reaction conditions often require the use of solvents like toluene and catalysts such as iodine and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage and subsequent coupling .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 2-position of the benzamide moiety undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

Key Examples:

  • Amination: Reacts with primary/secondary amines (e.g., piperidine, morpholine) in polar aprotic solvents (DMF, DMSO) at 80–100°C to yield 2-amino-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide derivatives .

  • Suzuki-Miyaura Coupling: Participates in palladium-catalyzed cross-coupling with arylboronic acids (e.g., phenylboronic acid) to form biaryl derivatives. Typical conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 90°C .

Table 1: Substitution Reaction Outcomes

Reaction TypeConditionsYield (%)Product Application
Amination (Piperidine)DMF, 80°C, 12 h72Kinase inhibitors
Suzuki CouplingPd(PPh₃)₄, DME/H₂O, 90°C, 8 h65Anticancer agents

Thiazole Ring Functionalization

The thiazole ring undergoes electrophilic substitution and condensation reactions.

Key Transformations:

  • Nitration: Treatment with HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the thiazole ring, enhancing electron-deficient character .

  • Halogenation: Reacts with N-bromosuccinimide (NBS) in CCl₄ to form 5-bromo-thiazole derivatives, enabling further cross-coupling .

Mechanistic Insight:
The pyridin-4-yl group at the 4-position of the thiazole ring directs electrophiles to the 5-position due to its electron-withdrawing nature .

Hydrolysis and Condensation

The benzamide carbonyl group participates in hydrolysis and condensation reactions.

Key Pathways:

  • Acid-Catalyzed Hydrolysis: Forms 2-bromo-benzoic acid and 4-(pyridin-4-yl)-1,3-thiazol-2-amine under reflux with HCl (6 M) .

  • Schiff Base Formation: Reacts with aldehydes (e.g., 3-methoxybenzaldehyde) in ethanol to generate imine-linked derivatives, utilized in antimicrobial studies .

Table 2: Hydrolysis Reaction Parameters

ReagentTemperature (°C)Time (h)Yield (%)
HCl (6 M)1102485
H₂SO₄ (4 M)1001878

Coordination Chemistry

The pyridine and thiazole nitrogen atoms act as ligands for metal coordination.

Complexation Examples:

  • Palladium Complexes: Forms stable complexes with Pd(II) salts (e.g., PdCl₂) in ethanol, used in catalytic cross-coupling .

  • Zinc Complexes: Binds Zn(II) in aqueous methanol, yielding octahedral geometries for antibacterial applications .

Stoichiometry:
Typical metal-to-ligand ratios are 1:2 (M:L), confirmed by UV-Vis and X-ray crystallography .

Biological Activity-Directed Reactions

Derivatives are synthesized for structure-activity relationship (SAR) studies.

Notable Modifications:

  • Sulfonamide Incorporation: Reacts with sulfonyl chlorides (e.g., 4-bromophenylsulfonyl chloride) to enhance antitubercular activity (MIC: 1.6 µg/mL) .

  • Urea/Thiourea Derivatives: Condensation with isocyanates yields urea-linked analogs for kinase inhibition (IC₅₀: 0.8 µM) .

Table 3: Bioactive Derivatives

Derivative TypeBiological TargetIC₅₀/MIC
SulfonamideMycobacterium tuberculosis1.6 µg/mL
Urea-linkedHuman glucokinase0.8 µM

Stability and Degradation

The compound degrades under harsh conditions:

  • Photodegradation: UV light (254 nm) in methanol causes cleavage of the thiazole-pyridine bond.

  • Thermal Decomposition: Decomposes above 250°C, releasing HBr and CO₂, confirmed by TGA .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds containing thiazole and pyridine derivatives exhibit promising anticancer properties. For instance:

  • Thiazole-Pyridine Hybrids : A series of thiazole-pyridine hybrids were synthesized and tested against various cancer cell lines (e.g., PC3, MCF-7). One specific hybrid showed better anti-breast cancer efficacy (IC50 = 0.71 μM) compared to the standard drug 5-fluorouracil (IC50 = 42 μM) .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit key enzymes involved in cancer cell proliferation, such as RET kinase. For example, certain benzamide derivatives have been identified as potent inhibitors of RET kinase, demonstrating moderate to high potency in ELISA-based assays .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Bacterial Inhibition : Several studies have reported the antibacterial activity of thiazole derivatives against common pathogens. For instance, some substituted phenylthiazol-2-amines showed comparable efficacy to norfloxacin against Staphylococcus epidermidis .
  • Synthesis and Testing : The synthesis of these compounds typically involves reactions between bromoacetophenone and thiourea, leading to thiazole intermediates that are further modified for enhanced activity .

Anticonvulsant Activity

Research has indicated that thiazole-based compounds can also possess anticonvulsant properties:

  • Activity Assessment : In a study assessing anticonvulsant activity, certain thiazole-integrated pyrrolidin-2-one derivatives displayed significant protective effects against seizures induced by pentylenetetrazol (PTZ), with one compound achieving an effective dose (ED50) of 2.01 µM .

Summary of Applications

ApplicationDescriptionExample Findings
Anticancer Inhibits cancer cell proliferation through enzyme inhibitionThiazole-pyridine hybrid showed IC50 = 0.71 μM
Antimicrobial Effective against bacterial strains; potential for new antibiotic developmentCompounds comparable to norfloxacin
Anticonvulsant Protects against seizures; potential for new treatments for epilepsyED50 = 2.01 µM for specific thiazole derivatives

Mechanism of Action

The mechanism of action of 2-bromo-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyridine moieties can bind to active sites, altering the function of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(pyridin-2-yl)benzamide
  • 3-bromoimidazo[1,2-a]pyridine derivatives
  • N-(pyridin-2-yl)amides

Uniqueness

2-bromo-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of both a brominated benzamide and a pyridine-thiazole moiety. This combination provides distinct chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

2-Bromo-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H10BrN3OSC_{15}H_{10}BrN_3OS. The compound features a thiazole ring which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method starts with the bromination of benzamide, followed by the formation of the thiazole ring through cyclization with a suitable thioamide precursor. Optimization of reaction conditions is crucial for achieving high yields and purity, often involving temperature control and purification techniques such as recrystallization or chromatography.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. Notably, thiazole-based compounds exhibit selective inhibition against cancer-related proteins such as carbonic anhydrase IX (CA IX) with IC50 values ranging from 10.93 to 25.06 nM .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMDA-MB-231TBDInduction of apoptosis
Compound 4eMDA-MB-2310.18 to 22.04 (annexin V-FITC)Apoptosis induction
Compound 9Various<1.98Bcl-2 inhibition

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives exhibit significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. In vitro studies have demonstrated that certain thiazole-containing compounds can inhibit bacterial growth effectively .

Table 2: Antimicrobial Activity Against Common Pathogens

CompoundPathogen TestedMIC (µg/mL)Inhibition Rate (%)
This compoundStaphylococcus aureusTBDTBD
Compound 4gStaphylococcus aureus5080.69%
Compound 43aEscherichia coliTBDTBD

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound exhibits selective inhibition of carbonic anhydrase IX, which is overexpressed in many tumors.
  • Apoptosis Induction : It has been shown to significantly increase apoptosis markers in cancer cells.
  • Antimicrobial Mechanisms : The presence of the thiazole moiety contributes to disrupting bacterial cell wall synthesis.

Case Studies

A study involving a series of thiazole derivatives demonstrated that modifications in substituents on the thiazole ring could enhance biological activity significantly. For instance, the addition of electron-donating groups improved anticancer efficacy against various cell lines .

Case Study Summary

Study ReferenceFindings
Identified structure–activity relationships that enhance anticancer properties in thiazole derivatives.
Demonstrated significant antibacterial effects against resistant strains using thiazole-based compounds.

Q & A

Basic: What are the established synthetic routes for 2-bromo-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide, and what purification challenges arise?

Answer:
The synthesis typically involves multi-step reactions, starting with the condensation of 4-pyridinylthiazole-2-amine with 2-bromobenzoyl chloride. Key steps include:

  • Amide bond formation under reflux in anhydrous solvents (e.g., DMF or THF) with coupling agents like DCC (dicyclohexylcarbodiimide) .
  • Purification challenges stem from by-products like unreacted starting materials or regioisomers. Advanced techniques such as column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) are critical for isolating the pure compound .
  • Reaction monitoring via TLC and NMR ensures intermediate purity before proceeding to subsequent steps .

Basic: Which analytical techniques are most reliable for structural confirmation of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of the pyridinyl, thiazole, and benzamide moieties. Aromatic proton signals (~6.5–8.5 ppm) and carbonyl (C=O) peaks (~168–170 ppm) are diagnostic .
  • Mass Spectrometry (MS): High-resolution ESI-MS provides exact mass verification (e.g., [M+H]+ ion) .
  • X-ray Crystallography: Single-crystal analysis using SHELXL software resolves bond lengths and angles, particularly the bromine’s steric effects on the benzamide ring .

Basic: What preliminary biological screening assays are recommended for this compound?

Answer:

  • Enzyme inhibition assays: Test against kinases (e.g., EGFR, CDK2) due to the thiazole-pyridine scaffold’s affinity for ATP-binding pockets. Use fluorescence-based or radiometric assays .
  • Cytotoxicity profiling: Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare IC₅₀ values with structurally related analogs to establish structure-activity relationships (SAR) .
  • Microbial susceptibility testing: Evaluate antibacterial/antifungal activity using broth microdilution methods (CLSI guidelines) .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

  • Design of Experiments (DoE): Use factorial designs to optimize variables (temperature, solvent polarity, catalyst loading). For example, increasing reaction temperature to 80°C improves amide coupling efficiency but may require inert atmospheres to prevent oxidation .
  • Catalyst screening: Transition-metal catalysts (e.g., Pd/C for Suzuki couplings) or organocatalysts (e.g., DMAP) enhance regioselectivity .
  • In-line analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .

Advanced: How should researchers resolve contradictions in bioactivity data across different assays?

Answer:

  • Orthogonal validation: Confirm cytotoxicity results using complementary assays (e.g., apoptosis flow cytometry alongside MTT).
  • Solubility correction: Account for DMSO vehicle effects by testing compound solubility via dynamic light scattering (DLS) .
  • Target engagement studies: Use SPR (Surface Plasmon Resonance) or CETSA (Cellular Thermal Shift Assay) to verify direct binding to proposed targets .

Advanced: What strategies are effective for elucidating the compound’s mechanism of action?

Answer:

  • Proteomic profiling: Combine SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) with LC-MS/MS to identify differentially expressed proteins post-treatment .
  • CRISPR-Cas9 screening: Perform genome-wide knockout screens to pinpoint synthetic lethal pathways .
  • Molecular docking: Use Schrödinger Suite or AutoDock to model interactions with kinases or GPCRs, guided by crystallographic data from SHELXL-refined structures .

Advanced: How can stability and degradation products be characterized under physiological conditions?

Answer:

  • Forced degradation studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Monitor via HPLC-MS to identify degradation pathways (e.g., hydrolysis of the amide bond) .
  • Metabolite identification: Use hepatocyte incubation followed by UPLC-QTOF-MS to profile phase I/II metabolites .

Advanced: What computational methods aid in predicting SAR for derivative libraries?

Answer:

  • QSAR modeling: Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors using datasets from PubChem BioAssay .
  • Free-energy perturbation (FEP): Predict binding affinity changes for bromine substituent modifications using molecular dynamics simulations (e.g., Desmond) .

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